

NMR and mass spectrometry data for 2-Fluorothiobenzamide characterization

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Compound of Interest

Compound Name: 2-Fluorothiobenzamide

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Characterization of 2-Fluorothiobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the characterization of **2-Fluorothiobenzamide**. It includes detailed experimental protocols and data presented in a clear, tabular format to facilitate analysis and comparison.

Introduction

2-Fluorothiobenzamide (C₇H₆FNS) is an organic compound of interest in medicinal chemistry and materials science due to the presence of a reactive thioamide group and a fluorine substituent, which can modulate its physicochemical and biological properties. Accurate structural elucidation and characterization are paramount for its application in drug design and development. This guide outlines the standard analytical techniques for confirming the identity and purity of **2-Fluorothiobenzamide**.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **2-Fluorothiobenzamide**, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula.

Table 1: Mass Spectrometry Data for **2-Fluorothiobenzamide**

Parameter	Value	Reference
Molecular Formula	C7H6FNS	[1] [2]
Monoisotopic Mass	155.02049853 Da	[1] [2]

NMR Spectroscopy Data

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. The following tables present the predicted ^1H and ^{13}C NMR chemical shifts for **2-Fluorothiobenzamide**. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges. The thioamide functional group significantly influences the chemical shift of the carbon atom, which is expected to appear in the downfield region of the ^{13}C NMR spectrum, typically around 200-210 ppm.[3]

Table 2: Predicted ^1H NMR Data for **2-Fluorothiobenzamide** (Solvent: CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6	7.8 - 8.0	ddd	$\text{JHF} \approx 8.0, \text{JHH} \approx 7.5, \text{JHH} \approx 1.8$	1H
H-3	7.4 - 7.6	m	1H	
H-4	7.2 - 7.4	m	1H	
H-5	7.0 - 7.2	m	1H	
-NH ₂	7.5 - 8.5	br s	2H	

Table 3: Predicted ^{13}C NMR Data for **2-Fluorothiobenzamide** (Solvent: CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C=S	200 - 210
C-F	158 - 162 (d, $^1\text{JCF} \approx 250$ Hz)
C-1	130 - 135 (d, $^2\text{JCF} \approx 8$ Hz)
C-3	132 - 136 (d, $^3\text{JCF} \approx 8$ Hz)
C-4	124 - 128 (d, $^4\text{JCF} \approx 3$ Hz)
C-5	115 - 118 (d, $^2\text{JCF} \approx 21$ Hz)
C-6	128 - 132

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of **2-Fluorothiobenzamide**. Instrument-specific parameters may require optimization.[\[1\]](#)[\[4\]](#)[\[5\]](#)

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of purified **2-Fluorothiobenzamide**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- Ensure the sample is fully dissolved; vortex or sonicate if necessary.

^1H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Pulse Program: Standard single-pulse experiment
- Acquisition Parameters:
 - Number of Scans: 16-64

- Relaxation Delay: 1.0 s
- Acquisition Time: 3-4 s
- Spectral Width: -2 to 12 ppm
- Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak (CDCl_3 : δ 7.26 ppm).
 - Integrate the signals.

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz (or higher) NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse experiment
- Acquisition Parameters:
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1-2 s
 - Spectral Width: 0 to 220 ppm
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the solvent peak (CDCl_3 : δ 77.16 ppm).

Mass Spectrometry

Sample Preparation:

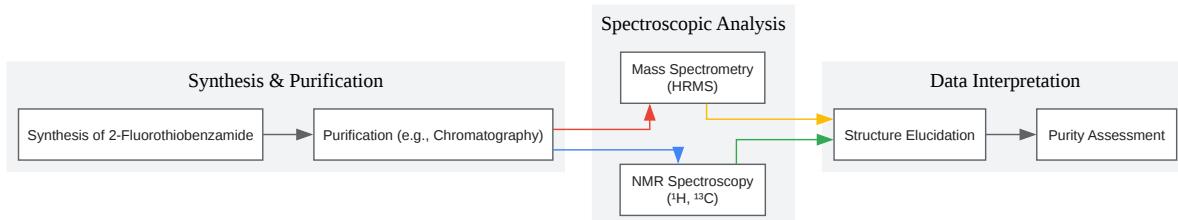
- Prepare a dilute solution of **2-Fluorothiobenzamide** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL.

High-Resolution Mass Spectrometry (HRMS):

- Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode
- Acquisition Parameters:
 - Mass Range: m/z 50-500
 - Capillary Voltage: 3-4 kV
 - Source Temperature: 100-150 °C
 - Collision Energy: Low energy for full scan (MS1)
- Data Analysis:
 - Determine the accurate mass of the molecular ion ($[M+H]^+$).
 - Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a small organic molecule like **2-Fluorothiobenzamide**.

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Caption: Experimental workflow for the characterization of **2-Fluorothiobenzamide**.

This guide provides the foundational spectroscopic and spectrometric information, along with standardized protocols, necessary for the robust characterization of **2-Fluorothiobenzamide**. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for research and development activities.

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